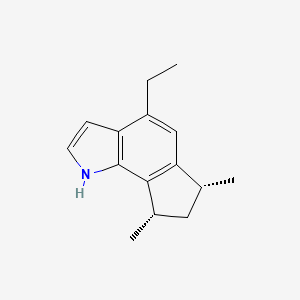
cis-Trikentrin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-Trikentrin A: is a naturally occurring indole alkaloid isolated from the marine sponge Trikentrion flabelliforme. This compound is part of a unique class of alkaloids known for their antimicrobial properties . The structural complexity and biological activity of this compound make it an attractive target for synthetic chemists and researchers in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of cis-Trikentrin A has been achieved through various methods. One notable approach involves a nine-step synthesis using an intermolecular Diels-Alder cycloaddition with indole aryne as the key step . The required 6,7-indolyne precursor is constructed via the Bartoli indole synthesis with substituted nitrobenzenes and vinyl magnesium bromide . Another efficient route employs a tandem 6,7-indolyne cycloaddition/Negishi cross-coupling reaction starting from a 4,6,7-tribromoindole .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthetic routes mentioned above provide a foundation for potential large-scale synthesis. The use of indole aryne cycloaddition and Negishi cross-coupling reactions could be adapted for industrial applications, given their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: cis-Trikentrin A undergoes various chemical reactions, including:
Cycloaddition Reactions: The synthesis of this compound itself involves Diels-Alder and [2+2] cycloaddition reactions
Oxidation and Reduction: These reactions are often used in the synthesis and modification of indole alkaloids.
Common Reagents and Conditions:
Diels-Alder Cycloaddition: Indole aryne and cyclopentadiene are key reagents.
Negishi Cross-Coupling: This reaction involves the use of organozinc reagents and palladium catalysts.
Major Products: The primary product of these reactions is this compound, along with related indole derivatives such as herbindole A .
Scientific Research Applications
cis-Trikentrin A has several scientific research applications:
Mechanism of Action
The mechanism by which cis-Trikentrin A exerts its effects is not fully understood. its biological activity is likely related to its interaction with cellular targets and pathways involved in antimicrobial and cytotoxic responses. Further research is needed to elucidate the specific molecular targets and pathways.
Comparison with Similar Compounds
cis-Trikentrin A is structurally similar to other indole alkaloids such as herbindole A and trikentramides . These compounds share a common indole core but differ in their substitution patterns and biological activities. The unique structural features of this compound, such as its 6,7-annulated indole ring, distinguish it from other related compounds and contribute to its specific biological properties .
Conclusion
This compound is a fascinating compound with significant potential in various scientific fields. Its complex synthesis, diverse chemical reactions, and promising biological activities make it an important subject of research. Continued studies on this compound and its analogs will likely yield valuable insights and applications in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C15H19N |
|---|---|
Molecular Weight |
213.32 g/mol |
IUPAC Name |
(6R,8S)-4-ethyl-6,8-dimethyl-1,6,7,8-tetrahydrocyclopenta[g]indole |
InChI |
InChI=1S/C15H19N/c1-4-11-8-13-9(2)7-10(3)14(13)15-12(11)5-6-16-15/h5-6,8-10,16H,4,7H2,1-3H3/t9-,10+/m1/s1 |
InChI Key |
MALBSYUZNPGJPQ-ZJUUUORDSA-N |
Isomeric SMILES |
CCC1=CC2=C([C@H](C[C@H]2C)C)C3=C1C=CN3 |
Canonical SMILES |
CCC1=CC2=C(C(CC2C)C)C3=C1C=CN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


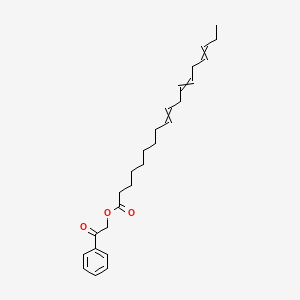
![[(2E)-1-Ethyl-3-(pyridin-3-yl)triaz-2-en-1-yl]methanol](/img/structure/B14332133.png)
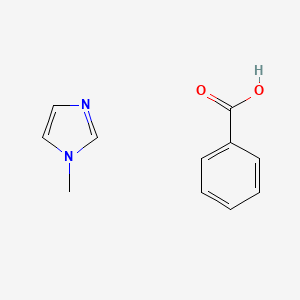



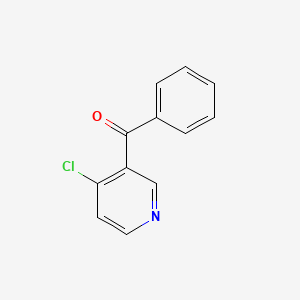
![{Ethane-1,2-diylbis[oxy(3-methoxy-4,1-phenylene)]}dimethanol](/img/structure/B14332169.png)

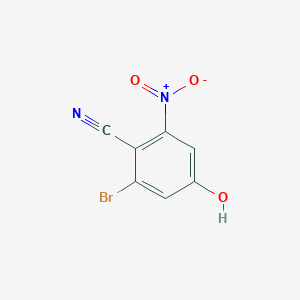
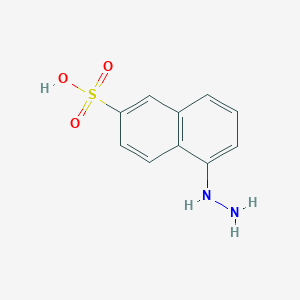
![2,2'-[1,3-Phenylenebis(oxy)]bis(N,N-dicyclohexylacetamide)](/img/structure/B14332202.png)
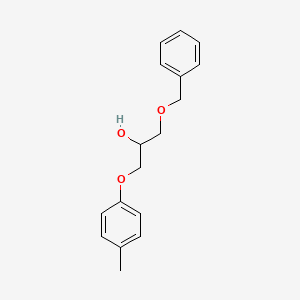
![2,5-diphenyl-1H-pyrazolo[1,5-c]pyrimidine-7-thione](/img/structure/B14332215.png)
